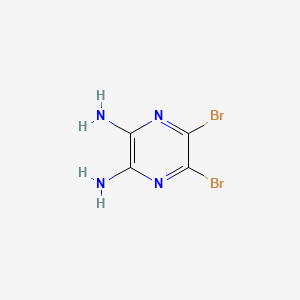

5,6-Dibromopyrazine-2,3-diamine

CAS No.: 53338-46-8

Cat. No.: VC18968955

Molecular Formula: C4H4Br2N4

Molecular Weight: 267.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53338-46-8 |

|---|---|

| Molecular Formula | C4H4Br2N4 |

| Molecular Weight | 267.91 g/mol |

| IUPAC Name | 5,6-dibromopyrazine-2,3-diamine |

| Standard InChI | InChI=1S/C4H4Br2N4/c5-1-2(6)10-4(8)3(7)9-1/h(H2,7,9)(H2,8,10) |

| Standard InChI Key | SEIVMNILYAKPCI-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(N=C(C(=N1)Br)Br)N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of a six-membered pyrazine ring () with bromine and amine substituents. The IUPAC name, 5,6-dibromopyrazine-2,3-diamine, reflects the positions of these functional groups. The molecular structure is defined by the following identifiers:

-

InChI:

InChI=1/C4H4Br2N4/c5-1-2(6)10-4(8)3(7)9-1/h(H2,7,9)(H2,8,10) -

SMILES:

Nc1ncc(Br)c(Br)n1N

The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing bromine atoms and electron-donating amine groups create a polarized electronic environment .

Physicochemical Properties

Key physical properties, as reported in experimental studies, include:

The high density and refractive index suggest significant intermolecular forces, likely due to halogen bonding and hydrogen bonding . The elevated boiling point aligns with trends observed in brominated heterocycles, where increased molecular mass and polarity raise volatility thresholds .

Synthesis and Manufacturing Considerations

Challenges in Production

Regiochemical control remains a critical hurdle, as bromination of symmetric pyrazines often yields mixtures. Computational modeling of transition states (e.g., density functional theory) could optimize selectivity by predicting favorable reaction pathways .

Related Compounds and Comparative Analysis

Halogenated Analogs

-

5,6-Diiodopyrazine-2,3-diamine (CID 76285638): Larger iodine atoms increase molecular polarizability (refractive index = 1.648) but reduce thermal stability (mp ≈ 190°C) .

-

2,3-Dibromo-5,6-diphenylpyrazine (CAS 75163-71-2): Bulky phenyl groups enhance solubility in organic solvents (logP = 5.34) while retaining halogen bonding capacity .

Structure-Property Relationships

Substituent effects on pyrazine derivatives follow predictable trends:

| Substituent | Effect on Boiling Point | Electron-Withdrawing Capacity |

|---|---|---|

| -Br (5,6-positions) | ↑ Due to mass/polarity | Moderate (σₚ = 0.26) |

| -NH₂ (2,3-positions) | ↓ Via H-bonding | Weak (σₚ = -0.15) |

Future Directions and Research Opportunities

Unresolved Challenges

-

Synthetic Scalability: Developing cost-effective, high-yield routes remains critical for industrial adoption.

-

Toxicology Studies: In vivo assessments are needed to establish NOAEL (no-observed-adverse-effect-level) thresholds.

Emerging Applications

-

Photoredox Catalysis: Brominated pyrazines could serve as electron-deficient ligands in visible-light-mediated reactions.

-

Supramolecular Chemistry: Halogen bonding templates for molecular self-assembly.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume